2-fluoro-N-methylbenzamide

Vue d'ensemble

Description

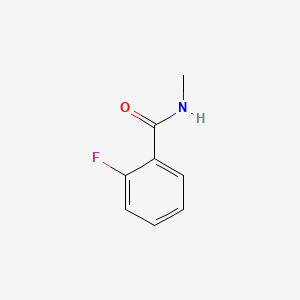

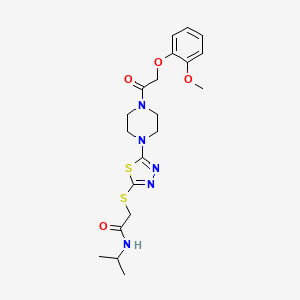

2-Fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-methylbenzamide consists of a benzene ring substituted with a fluoro group at the 2-position and a N-methylamide group . The InChI code for this compound is 1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Fluoro-N-methylbenzamide is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Applications De Recherche Scientifique

Fluorination Reactions

- Iron-Catalyzed Fluorination: 2-Fluoro-N-methylbenzamides are utilized in mild amide-directed fluorination reactions mediated by iron. This process chemoselectively transfers fluorine to provide fluorides with broad substrate scope and functional group tolerance, without needing noble metal additives. The reaction likely involves short-lived radical intermediates with direct iron-mediated fluorine transfer (Groendyke, AbuSalim, & Cook, 2016).

Molecular and Structural Studies

- Intramolecular Hydrogen Bonding Study: Ortho-fluoro- and ortho-chloro-N-methylbenzamides, including 2-fluoro derivatives, have been studied for their conformational behavior. This research quantifies how the -F substituent can fine-tune the rigidity of the oligomer backbone, impacting the shape and flexibility through noncovalent intramolecular interactions (Galan et al., 2009).

- Analysis of Spin-Spin Couplings: 2-Fluorobenzamide and its N-methyl derivative exhibit unique spin-spin couplings in magnetic resonance studies, indicating specific interactions and hydrogen bonds not present in similar amides without the fluorine substitution (Rae, Weigold, Contreras, & Biekofsky, 1993).

Synthesis and Chemical Properties

- Convenient Synthesis Method: There's a documented method for the concise synthesis of 2-Fluoro-N-methylbenzamide, highlighting its accessibility for further research and application (Xu, Xu, & Zhu, 2013).

- Pathway Study for Nonlinear Optical Properties: A study on the synthetic pathway of 2-fluoro-N,N-diphenylbenzamide, a related compound, reveals insights into its opto-electrical properties. This kind of research can inform similar studies on 2-fluoro-N-methylbenzamide (Raveendiran et al., 2022).

Therapeutic Applications and Biological Studies

- Cytotoxic Activity and Molecular Docking: Novel alpha-aminophosphonates, including those with 2-fluoro-N-methylbenzamide, demonstrate cytotoxic activity in cancer cell lines, indicating potential therapeutic applications (Poola et al., 2019).

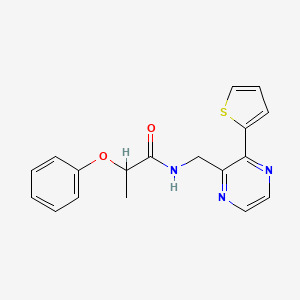

- PET Imaging in Tumors: Compounds like 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide are developed as PET ligands for imaging metabotropic glutamate receptor subtype 1 in tumors, highlighting the diagnostic potential of fluorinated benzamides in medical imaging (Yamasaki et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFMACWWJYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)

![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)

![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)

![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)